![molecular formula C11H9N3 B1626866 5H-Pyrido[4,3-B]indol-8-amin CAS No. 79642-24-3](/img/structure/B1626866.png)
5H-Pyrido[4,3-B]indol-8-amin
Übersicht
Beschreibung
5H-Pyrido[4,3-B]indol-8-amine: is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring structure consisting of a pyridine ring and an indole moiety. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5H-Pyrido[4,3-B]indol-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic electroluminescent devices and other advanced materials.
Wirkmechanismus
Target of Action
5H-Pyrido[4,3-B]indol-8-amine primarily targets tubulin , a protein that forms the cytoskeleton of cells . Tubulin plays a crucial role in cell division, shape maintenance, intracellular material transport, and signal transmission .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the microtubule network within cells . The disruption of the microtubule dynamics interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 5H-Pyrido[4,3-B]indol-8-amine is the microtubule dynamics . By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules . This disruption affects various physiological processes, including cell division and intracellular transport .
Result of Action
The primary result of the action of 5H-Pyrido[4,3-B]indol-8-amine is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes mitotic catastrophe, leading to programmed cell death or apoptosis . This makes it a potential candidate for anticancer therapy.
Biochemische Analyse
Biochemical Properties
5H-Pyrido[4,3-B]indol-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5H-Pyrido[4,3-B]indol-8-amine is with tubulin, a protein that is essential for microtubule formation. This compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . Additionally, 5H-Pyrido[4,3-B]indol-8-amine may interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 5H-Pyrido[4,3-B]indol-8-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 5H-Pyrido[4,3-B]indol-8-amine can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This effect is mediated through its interaction with tubulin and subsequent disruption of the microtubule network. Furthermore, 5H-Pyrido[4,3-B]indol-8-amine may alter the expression of genes involved in cell proliferation and survival, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 5H-Pyrido[4,3-B]indol-8-amine involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to the destabilization of microtubules . This disruption of the microtubule network interferes with mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis. Additionally, 5H-Pyrido[4,3-B]indol-8-amine may influence other molecular targets, such as kinases and transcription factors, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Pyrido[4,3-B]indol-8-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy and safety. Long-term studies have demonstrated that 5H-Pyrido[4,3-B]indol-8-amine can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5H-Pyrido[4,3-B]indol-8-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5H-Pyrido[4,3-B]indol-8-amine may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5H-Pyrido[4,3-B]indol-8-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of 5H-Pyrido[4,3-B]indol-8-amine, leading to the formation of reactive intermediates that are further conjugated with glutathione or other molecules . These metabolic processes influence the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of 5H-Pyrido[4,3-B]indol-8-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and distribution . Additionally, binding proteins such as albumin may facilitate the systemic distribution of 5H-Pyrido[4,3-B]indol-8-amine, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 5H-Pyrido[4,3-B]indol-8-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct 5H-Pyrido[4,3-B]indol-8-amine to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of 5H-Pyrido[4,3-B]indol-8-amine can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[4,3-B]indol-8-amine typically involves the reaction of commercially available 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide. This reaction produces the desired indole derivative through a series of steps that include cyclization and amination .
Industrial Production Methods
While specific industrial production methods for 5H-Pyrido[4,3-B]indol-8-amine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrido[4,3-B]indol-8-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-aryl-5H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their potential as tubulin polymerization inhibitors.
Benzofuro[3,2-b]indol-8-amine: Another indole derivative with comparable biological activities.
Uniqueness
5H-Pyrido[4,3-B]indol-8-amine stands out due to its specific interaction with tubulin and its potent anti-proliferative activity against cancer cells. Its unique structure allows for targeted binding to colchicine sites, making it a promising candidate for the development of new anticancer therapies .
Eigenschaften
IUPAC Name |
5H-pyrido[4,3-b]indol-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDWKDZOVZUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507451 | |
| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79642-24-3 | |
| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


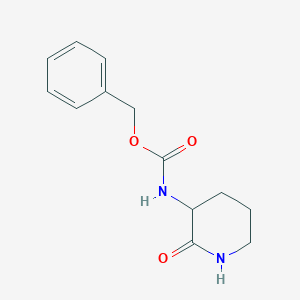


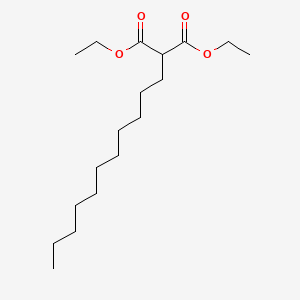

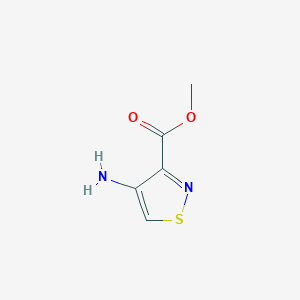
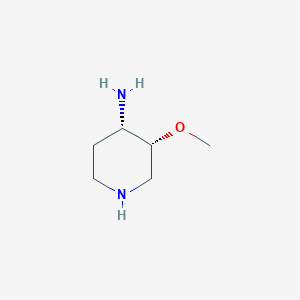

![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)
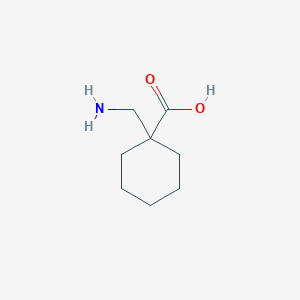
![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
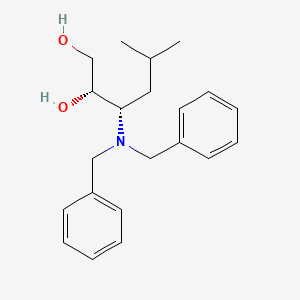

![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)
